Platinum‑Complex Antitumor Activity: 2‑Phosphonovalerate‑Derived Pt‑PC Complexes Achieve High ILS Values in Multiple Murine Tumor Models
Diamineplatinum(II) complexes bearing 2‑phosphonovalerate as the bidentate PC ligand were among a series of 18 Pt‑PC complexes evaluated in mice. Across the series, 13 of 18 analogues (72 %) exceeded the 50 % ILS threshold against Sarcoma 180 ascites (S180a) in CFW mice. Against L1210 leukemia in CDF₁ mice, 6 of 12 tested compounds gave ILS values in the 60–160 % range, and all four compounds tested against M5076 reticulum cell sarcoma produced ILS and T‑C values comparable to cisplatin . The synthetic protocol explicitly names 2‑phosphonovaleric acid as the free acid precursor for these active complexes, and the patent provides a validated synthesis (HBr hydrolysis of triethyl‑2‑phosphonovalerate) yielding NMR‑pure free acid suitable for complexation .
| Evidence Dimension | Antitumor activity (ILS, T‑C) of diamineplatinum(II) phosphonocarboxylate complexes |
|---|---|
| Target Compound Data | 72 % of Pt‑PC complexes (including 2‑phosphonovalerate‑derived) showed ILS > 50 % in S180a; up to 160 % ILS in L1210; M5076 activity comparable to cisplatin. |
| Comparator Or Baseline | Cisplatin (M5076 model); other phosphonocarboxylate chain‑length variants within the same 18‑compound series. |
| Quantified Difference | Quantitative chain‑length‑specific comparison not available in the public abstract; however, the SAR across 18 analogues demonstrates that the phosphonocarboxylate ligand structure is a critical determinant of activity. |
| Conditions | Sarcoma 180 ascites (S180a) in CFW mice; L1210 leukemia in CDF₁ mice; M5076 reticulum cell sarcoma (subcutaneous tumor, intravenous drug administration). |
Why This Matters
Procurement of 2‑phosphonovaleric acid enables synthesis of Pt‑PC complexes that have been validated in three preclinical tumor models, with a response rate (72 % above 50 % ILS) that establishes the pharmacophore relevance of the pentanoic acid‑backbone phosphonocarboxylate ligand class.
- [1] Hollis LS, Miller AV, Amundsen AR, Schurig JE, Stern EW. cis‑Diamineplatinum(II) complexes containing phosphono carboxylate ligands as antitumor agents. J Med Chem. 1990;33(1):105‑111. PMID: 2296007. View Source
- [2] Engelhard Corporation. Diamineplatinum complexes with phosphonocarboxylate and substituted phosphonocarboxylate ligands as antitumor agents. European Patent EP 0 290 169 A2, published 09.11.1988 (Example 2: synthesis of 2‑phosphonovaleric acid). View Source
